

# An In-depth Technical Guide on the Ethnobotanical Uses of *Euphorbia lathyris*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Euphorbia factor L7b*

Cat. No.: B10831790

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## Introduction

*Euphorbia lathyris*, commonly known as caper spurge or mole plant, is a biennial plant belonging to the Euphorbiaceae family. Native to the Mediterranean region, it is now widely distributed across various climates.<sup>[1]</sup> Historically, *E. lathyris* has been a significant plant in traditional and folk medicine across Europe and Asia, recognized for its potent biological activities.<sup>[2][3]</sup> However, all parts of the plant, particularly the milky latex and seeds, are highly toxic and contain irritant and carcinogenic compounds.<sup>[4][5][6]</sup> This guide provides a comprehensive technical overview of the ethnobotanical uses of *Euphorbia lathyris*, its phytochemical composition, documented pharmacological activities, and the experimental protocols used in its study, tailored for researchers, scientists, and drug development professionals.

## Traditional and Ethnobotanical Uses

*Euphorbia lathyris* has a long history of use in traditional medicine for a wide range of ailments, despite its known toxicity. The applications often vary by the plant part used.

- **Seeds:** The seeds are the most commonly cited part in traditional medicine. In Traditional Chinese Medicine, they are prescribed for conditions such as hydropsy (edema), ascites, constipation, amenorrhea, terminal schistosomiasis, and snakebites.<sup>[7][8][9]</sup> They have also been traditionally used to treat tumors and scabies.<sup>[5][10]</sup> The seeds are considered to have diuretic, parasiticide, and purgative properties.<sup>[5][10]</sup> A single seed capsule is reported to cause catharsis, while several can induce abortion.<sup>[5][10]</sup>

- **Latex:** The milky latex found in the stems and leaves is highly acrid and has been used topically as a folk remedy.<sup>[4][11]</sup> Its applications include the removal of warts, corns, and other skin lesions.<sup>[2][4][12]</sup> In Europe, it was also used to treat skin cancer.<sup>[2][4]</sup> However, due to its severe irritant properties, it is considered unsafe for medicinal use.<sup>[5][6]</sup> The latex is also a known vesicant, capable of causing blisters, and can lead to severe photosensitive skin reactions.<sup>[6][13]</sup>
- **Whole Plant/Aerial Parts:** All parts of the plant are considered emetic and purgative.<sup>[5][10]</sup> Historically, it was used as a violent purgative.<sup>[6][10]</sup> The plant has also been used in folk remedies as an antiseptic.<sup>[12]</sup>
- **Other Uses:** Beyond medicine, the plant has been cultivated as a repellent for moles and rodents in gardens.<sup>[13][14]</sup> The seed oil, which can constitute up to 48% of the seed's dry weight, has been explored as a source for biodiesel.<sup>[1]</sup>

## Phytochemical Composition

The diverse pharmacological effects of *E. lathyris* are attributed to its complex phytochemical profile, rich in diterpenoids, flavonoids, and phenolic compounds.

- **Diterpenoids:** This is the most significant class of compounds in *E. lathyris*, responsible for both its therapeutic activities and its toxicity.<sup>[15][16]</sup> The plant is a rich source of lathyrane, jatrophane, and ingenane-type diterpenoids, often referred to as "Euphorbia factors".<sup>[8][16]</sup> <sup>[17]</sup> These compounds have demonstrated potent cytotoxic, multidrug resistance reversal, and antiviral properties.<sup>[8][15][18]</sup> Specific examples include Euphorbia factors L1, L2, and ingenol mebutate, the latter of which is an approved treatment for the precancerous skin condition actinic keratosis.<sup>[15][19]</sup>
- **Flavonoids and Phenolic Compounds:** Various parts of the plant contain significant amounts of phenolics and flavonoids, which contribute to its antioxidant properties.<sup>[7]</sup> HPLC analysis has identified compounds such as rutin, kaempferol, quercetin, resveratrol, baicalein, and wogonin.<sup>[7]</sup> The total phenolic content is highest in the testa (seed coat), while the root contains the highest total flavonoid content.<sup>[7]</sup>
- **Other Compounds:** GC-MS analysis of methanolic seed extracts has revealed the presence of various other compounds including fatty acids (oleic acid, eicosanoic acid), sterols ( $\gamma$ -

Sitosterol), and other organic molecules. The latex is also rich in triterpenoids.[1]

Plant Part	Analyte Class	Compound/Metric	Concentration	Reference
Testa	Total Phenolic Content	Gallic Acid Equivalent	290.46 ± 15.09 mg/100g DW	[7]
Root	Total Flavonoid Content	Rutin Equivalent	215.68 ± 3.10 mg/g DW	[7]
Stem (Free)	Flavonoids	Rutin	Present	[7]
Stem (Free)	Flavonoids	Kaempferol	Present	[7]
Stem (Bound)	Flavonoids	Rutin, Resveratrol, Quercetin, Baicalein, Wogonin	Present	[7]
Root (Free)	Flavonoids	Kaempferol	Present	[7]
Root (Bound)	Flavonoids	Quercetin, Kaempferol	Present	[7]
Seed	Bioactive Compounds	Esculetin	267.68 ± 34.16 ppm	[8]
Seed	Bioactive Compounds	Euphorbetin	Quantified	[8]
Seed	Bioactive Compounds	Kaempferol-3-rutinoside	Quantified	[8]

DW = Dry Weight

## Pharmacological Activities and Drug Development Potential

Scientific investigations have substantiated many of the traditional claims and have uncovered further therapeutic potential, particularly in oncology and infectious diseases.

- **Antitumor and Cytotoxic Activity:** This is one of the most extensively studied properties of *E. lathyris*. Diterpenoids isolated from the seeds have shown significant cytotoxic activity against various human cancer cell lines, including colorectal cancer, breast cancer, renal cancer, and liver cancer.[8][20][21] For instance, an ethanolic extract of the seeds demonstrated high and selective antitumor activity against colon cancer cell lines (T84 and HCT-15).[8] This effect was mediated by the induction of apoptosis through the overexpression of caspases 8, 9, and 3, as well as the activation of autophagy.[8] Furthermore, certain diterpenoids have shown the ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy.[8][15]
- **Antimicrobial Activity:** Extracts from *E. lathyris* seeds have demonstrated significant antimicrobial effects.[22] Studies using the cup plate diffusion method have shown activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative bacteria (*Escherichia coli*, *Pseudomonas aeruginosa*), as well as antifungal properties against *Candida albicans* and *Aspergillus niger*. [22] The presence of alkaloids, flavonoids, and diterpenes is believed to contribute to these antimicrobial properties.[22]
- **Antioxidant Activity:** The phenolic and flavonoid constituents of *E. lathyris* are responsible for its antioxidant capacity.[7] Different parts of the plant exhibit varying levels of activity. The testa shows the highest DPPH free radical scavenging activity, while the seed shows the highest Ferric Reducing Antioxidant Power (FRAP).[7] A positive correlation has been observed between the total phenolic content and DPPH radical scavenging activity.[7]
- **Anti-inflammatory Activity:** Diterpenes from the plant, such as Euphorbia factor L2 (EFL2), have shown potent anti-inflammatory effects.[19] EFL2 was found to alleviate lipopolysaccharide (LPS)-induced acute lung injury in mice by suppressing the recruitment of inflammatory cells and decreasing the levels of pro-inflammatory cytokines like IL-1 $\beta$ , IL-6, and TNF- $\alpha$ . [19] The mechanism appears to involve the inhibition of the NF- $\kappa$ B signaling pathway.[19]

Compound	Cancer Cell Line	Activity Metric	Value (μM)	Reference
Euphorbia Factor L <sub>28</sub>	786-0 (Renal)	IC <sub>50</sub>	9.43	[21]
Euphorbia Factor L <sub>28</sub>	HepG2 (Liver)	IC <sub>50</sub>	13.22	[21]
Compound 13 (Lathyrane)	HCT116 (Colon)	IC <sub>50</sub>	6.44	[20]
Compound 13 (Lathyrane)	MCF-7 (Breast)	IC <sub>50</sub>	8.43	[20]
Compound 13 (Lathyrane)	786-0 (Renal)	IC <sub>50</sub>	15.3	[20]
Compound 13 (Lathyrane)	HepG2 (Liver)	IC <sub>50</sub>	9.32	[20]

## Experimental Protocols

This section details generalized methodologies for the extraction, isolation, and evaluation of bioactive compounds from Euphorbia lathyris, based on cited literature.

- **Preparation:** Air-dried and powdered seeds of E. lathyris are defatted with a non-polar solvent like n-hexane.
- **Extraction:** The defatted powder is then extracted exhaustively with a polar solvent such as 95% ethanol or methanol at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.[8]
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate and n-butanol.
- **Chromatography:** The resulting fractions (e.g., the ethyl acetate fraction, often rich in diterpenoids) are subjected to multiple chromatographic steps for purification. This typically involves:

- Silica Gel Column Chromatography: Elution with a gradient solvent system (e.g., n-hexane/acetone or chloroform/methanol).
- Sephadex LH-20 Column Chromatography: To remove pigments and smaller molecules.
- Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification of individual compounds.[20][21]
- Structure Elucidation: The structures of isolated pure compounds are determined using spectroscopic methods, including 1D-NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ), 2D-NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HR-ESI-MS), and IR spectroscopy.[20][21]
- Sample Preparation: Dried and powdered plant material (root, stem, seed, testa) is extracted for both free and bound phenolics/flavonoids.
  - Free Phenolics: Extraction with 80% methanol, followed by centrifugation.
  - Bound Phenolics: The residue from the free phenolic extraction is subjected to alkaline hydrolysis (using NaOH), followed by acidification (with HCl) and extraction with diethyl ether/ethyl acetate.[7]
- HPLC Analysis:
  - System: An HPLC system equipped with a C18 column and a Diode Array Detector (DAD).
  - Mobile Phase: A gradient elution is typically used, involving two solvents such as (A) acetonitrile and (B) acidified water (e.g., with acetic acid).
  - Detection: Wavelengths are set according to the absorbance maxima of the target compounds (e.g., 280 nm for phenolic acids, 360 nm for flavonoids).[7][23]
  - Quantification: Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.[7]
- Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g.,  $5 \times 10^3$  cells/well) and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of the isolated compounds or plant extracts for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **MTT Incubation:** After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for approximately 4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** Cell viability is expressed as a percentage of the control. The  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[\[20\]](#)[\[21\]](#)

## Visualizations: Workflows and Signaling Pathways

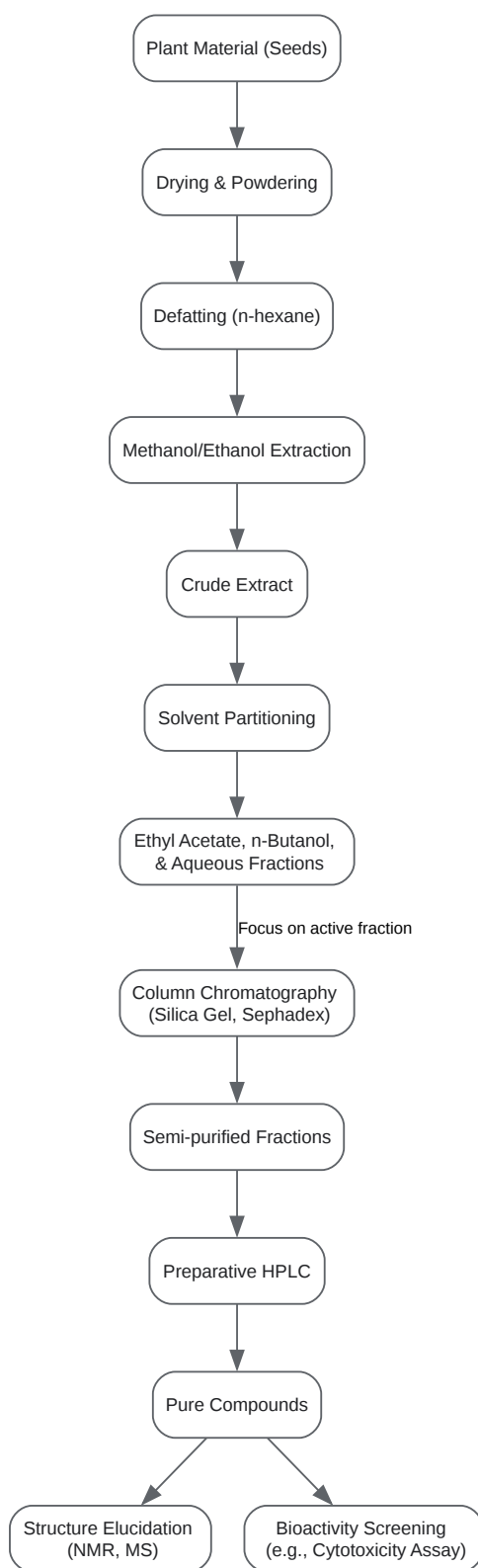


Figure 1. General workflow for isolation and identification of bioactive compounds from *E. lathyris*.

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Caption: Figure 1. General workflow for isolation and identification of bioactive compounds from *E. lathyris*.

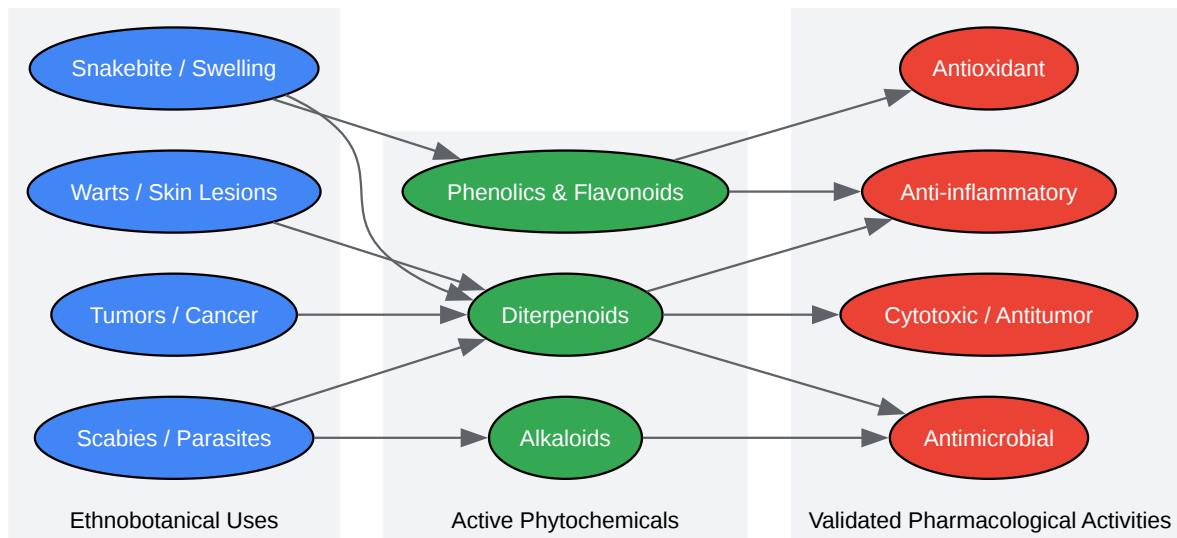


Figure 2. Correlation of traditional uses with modern pharmacological validation for *E. lathyris*.

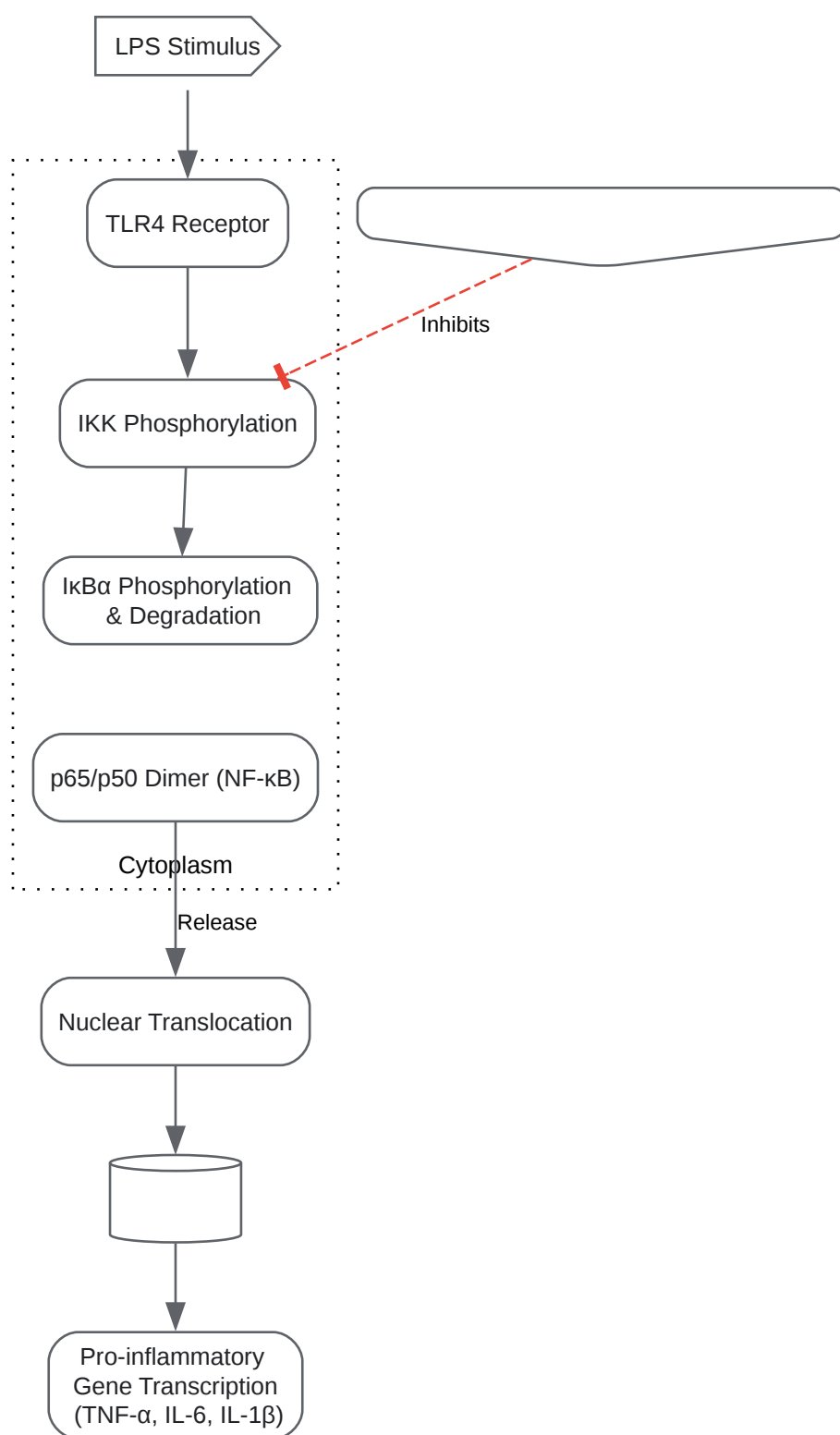


Figure 3. Proposed mechanism of anti-inflammatory action by EFL2 via NF-κB inhibition.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Ethnobotanical Uses of Euphorbia lathyris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831790#ethnobotanical-uses-of-euphorbia-lathyris]

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